2-(3-Methoxy-2-methylphenyl)ethanol
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Overview
Description
2-(3-Methoxy-2-methylphenyl)ethanol is an organic compound with the molecular formula C10H14O2 It is a derivative of phenylethanol, characterized by the presence of a methoxy group and a methyl group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxy-2-methylphenyl)ethanol can be achieved through several methods. One common approach involves the reaction of 3-methoxy-2-methylbenzaldehyde with a suitable reducing agent to yield the desired alcohol. Another method includes the Grignard reaction, where 3-methoxy-2-methylbenzyl chloride reacts with magnesium in the presence of an ether solvent, followed by the addition of ethylene oxide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include catalytic hydrogenation of the corresponding aldehyde or ketone, followed by purification steps such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxy-2-methylphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding hydrocarbon using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
Oxidation: 3-Methoxy-2-methylbenzaldehyde or 3-methoxy-2-methylacetophenone.
Reduction: 3-Methoxy-2-methylphenylethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Methoxy-2-methylphenyl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Methoxy-2-methylphenyl)ethanol involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)ethanol: Similar structure but with the methoxy group in the para position.
2-(3-Methoxyphenyl)ethanol: Lacks the methyl group on the benzene ring.
2-(3-Methylphenyl)ethanol: Lacks the methoxy group on the benzene ring.
Uniqueness
2-(3-Methoxy-2-methylphenyl)ethanol is unique due to the presence of both methoxy and methyl groups on the benzene ring, which may confer distinct chemical and biological properties compared to its analogs. This structural uniqueness can influence its reactivity, solubility, and interaction with biological targets .
Properties
Molecular Formula |
C10H14O2 |
---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
2-(3-methoxy-2-methylphenyl)ethanol |
InChI |
InChI=1S/C10H14O2/c1-8-9(6-7-11)4-3-5-10(8)12-2/h3-5,11H,6-7H2,1-2H3 |
InChI Key |
VSBPLNBMZUYAGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1OC)CCO |
Origin of Product |
United States |
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